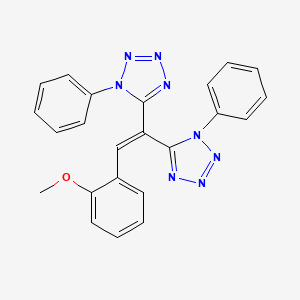

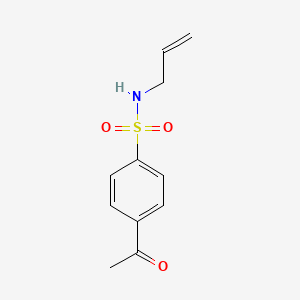

![molecular formula C16H18N4O B2410055 1-(2,3-二甲苯基)-5-丙基-1H-吡唑并[3,4-d]嘧啶-4(5H)-酮 CAS No. 895020-80-1](/img/structure/B2410055.png)

1-(2,3-二甲苯基)-5-丙基-1H-吡唑并[3,4-d]嘧啶-4(5H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-(2,3-dimethylphenyl)-5-propyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” is a derivative of the pyrazolo[3,4-d]pyrimidine class . Pyrazolo[3,4-d]pyrimidines are known to be privileged structures in medicinal chemistry and have been reported to exhibit a wide range of biological activities .

Synthesis Analysis

The synthesis of similar pyrazolo[3,4-d]pyrimidine compounds has been reported in the literature . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .科学研究应用

抗菌和抗癌剂

- 已经合成了一系列吡唑衍生物,包括指定化合物的类似物,并评估了它们的抗菌和抗癌活性。与阿霉素等参考药物相比,其中一些化合物表现出更高的抗癌活性,同时具有显着的抗菌特性 (H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain, 2016).

合成和生物学评估

- 已经合成了一些新型吡唑并嘧啶衍生物,并评估了它们作为抗癌和抗 5-脂氧合酶剂的潜力。一些化合物对癌细胞系表现出显着的细胞毒活性,表明它们在开发抗癌疗法中具有潜在用途 (A. Rahmouni, Sawssen Souiei, Mohamed Amine Belkacem, Anis Romdhane, J. Bouajila, H. Ben Jannet, 2016).

抗菌活性

- 新型吡唑并[3,4-d]嘧啶-4(5H)-酮衍生物的合成已显示出对选定的细菌和真菌的潜在抗菌活性,表明其在解决微生物耐药性方面具有实用性 (D. Sureja, S. Dholakia, K. Vadalia, 2016).

抗肿瘤评估

- 已经评估了一些吡唑并嘧啶类似物的抗肿瘤活性,某些化合物对各种肿瘤细胞系表现出广谱活性。这突出了基于吡唑并嘧啶结构开发新型抗癌药物的潜力 (H. Fahmy, Sherif A F Rostom, Adnan A. Bekhit, 2002).

腺苷受体亲和力

- 对 1-甲基异鸟嘌呤的吡唑并[3,4-d]嘧啶类似物的研究表明,这些化合物表现出 A1 腺苷受体亲和力。这表明它们在开发用于治疗腺苷受体调节的疾病(如心血管疾病)的治疗方法中具有潜在应用 (F. Harden, R. Quinn, P. Scammells, 1991).

作用机制

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing strategy for cancer treatment as it selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity and thus disrupting the normal progression of the cell cycle . The compound fits well into the CDK2 active site, forming essential hydrogen bonds with Leu83 . This interaction results in significant alterations in cell cycle progression and induces apoptosis within cells .

Biochemical Pathways

The inhibition of CDK2 affects the phosphorylation of key components necessary for cell proliferation . This disruption in the cell cycle leads to growth arrest at the G0-G1 stage , preventing the cell from entering the S phase and thus inhibiting DNA replication. This results in the induction of apoptosis, or programmed cell death .

Pharmacokinetics

These properties help predict the structure requirement for the observed antitumor activity .

Result of Action

The compound exhibits potent dual activity against examined cell lines and CDK2 . It significantly inhibits the growth of the examined cell lines, showing superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2 . The compound also exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within cells .

属性

IUPAC Name |

1-(2,3-dimethylphenyl)-5-propylpyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O/c1-4-8-19-10-17-15-13(16(19)21)9-18-20(15)14-7-5-6-11(2)12(14)3/h5-7,9-10H,4,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEULQBXRJZHXNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC2=C(C1=O)C=NN2C3=CC=CC(=C3C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-dimethylphenyl)-5-propyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

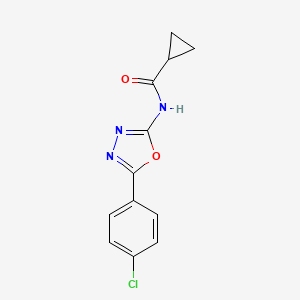

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methylquinoxalin-2-ylthio)acetamide](/img/structure/B2409972.png)

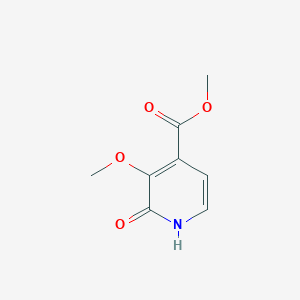

![2-[2-(Propan-2-yl)phenoxy]benzonitrile](/img/structure/B2409974.png)

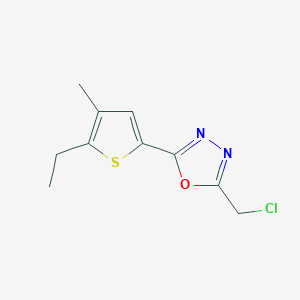

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-3-methoxybenzenecarbaldehyde](/img/structure/B2409975.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2409977.png)

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide](/img/structure/B2409981.png)

![1,3-dimethyl-5-((3-morpholinopropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2409985.png)

![2-Chloro-N-[2-[methyl(thiophen-2-ylsulfonyl)amino]ethyl]propanamide](/img/structure/B2409991.png)